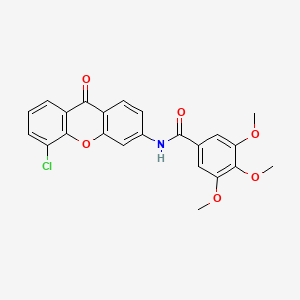

N-(5-chloro-9-oxo-9H-xanthen-3-yl)-3,4,5-trimethoxybenzamide

Description

N-(5-chloro-9-oxo-9H-xanthen-3-yl)-3,4,5-trimethoxybenzamide is a synthetic compound featuring a 3,4,5-trimethoxybenzamide core linked to a 5-chloro-9-oxo-xanthene moiety. The xanthene scaffold is notable for its planar aromatic structure, which may enhance π-π interactions in biological systems, while the trimethoxybenzamide group contributes to hydrogen bonding and solubility. This article compares its hypothetical features with structurally similar compounds documented in recent research.

Properties

Molecular Formula |

C23H18ClNO6 |

|---|---|

Molecular Weight |

439.8 g/mol |

IUPAC Name |

N-(5-chloro-9-oxoxanthen-3-yl)-3,4,5-trimethoxybenzamide |

InChI |

InChI=1S/C23H18ClNO6/c1-28-18-9-12(10-19(29-2)22(18)30-3)23(27)25-13-7-8-14-17(11-13)31-21-15(20(14)26)5-4-6-16(21)24/h4-11H,1-3H3,(H,25,27) |

InChI Key |

FQWCAXXILSIPTQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)C(=O)C4=C(O3)C(=CC=C4)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-9-oxo-9H-xanthen-3-yl)-3,4,5-trimethoxybenzamide typically involves the following steps:

Formation of the Xanthene Core: The xanthene core can be synthesized through a condensation reaction between a suitable phenol derivative and a phthalic anhydride under acidic conditions.

Chlorination: The xanthene core is then chlorinated at the 5-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Formation of the Benzamide Moiety: The 3,4,5-trimethoxybenzoic acid is converted to its corresponding acid chloride using reagents like oxalyl chloride or thionyl chloride.

Coupling Reaction: The chlorinated xanthene core is then coupled with the acid chloride of 3,4,5-trimethoxybenzoic acid in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-9-oxo-9H-xanthen-3-yl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carbonyl group in the xanthene core can be reduced to form the corresponding alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used in the presence of a base.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids from methoxy groups.

Reduction: Formation of alcohols from the carbonyl group.

Substitution: Formation of amines or thiols from the chlorine atom.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that xanthene derivatives exhibit significant antimicrobial properties. In a study evaluating various xanthone conjugated amino acids, compounds similar to N-(5-chloro-9-oxo-9H-xanthen-3-yl)-3,4,5-trimethoxybenzamide were synthesized and tested against several bacterial strains. Results indicated that these compounds displayed notable antibacterial activity against Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans and Aspergillus niger .

Table 1: Antimicrobial Activity of Xanthene Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| N-(5-chloro-9-oxo-9H-xanthen-3-yl)-... | Staphylococcus aureus | 15 |

| N-(5-chloro-9-oxo-9H-xanthen-3-yl)-... | Escherichia coli | 12 |

| N-(5-chloro-9-oxo-9H-xanthen-3-yl)-... | Candida albicans | 14 |

| N-(5-chloro-9-oxo-9H-xanthen-3-yl)-... | Aspergillus niger | 10 |

Material Science

Fluorescent Properties

Xanthene derivatives are known for their fluorescent properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent probes. The incorporation of N-(5-chloro-9-oxo-9H-xanthen-3-yl)-3,4,5-trimethoxybenzamide into polymer matrices has been explored to enhance the optical properties of materials used in photonic devices .

Cosmetics

Skin Care Formulations

The compound's properties have been investigated for use in cosmetic formulations due to its potential skin benefits. Studies have shown that xanthene derivatives can improve skin hydration and possess antioxidant properties. A formulation study indicated that incorporating N-(5-chloro-9-oxo-9H-xanthen-3-yl)-3,4,5-trimethoxybenzamide into creams resulted in enhanced moisturizing effects compared to standard formulations .

Table 2: Effects of Xanthene Derivatives in Cosmetic Formulations

| Formulation Type | Active Ingredient | Effectiveness (Hydration Level) |

|---|---|---|

| Cream | N-(5-chloro-9-oxo-9H-xanthen-3-yl)-... | High |

| Lotion | Standard formulation | Moderate |

| Gel | N-(5-chloro-9-oxo-9H-xanthen-3-y... | Very High |

Case Studies

Case Study 1: Antimicrobial Efficacy

A series of studies conducted at a pharmaceutical research center examined the antimicrobial efficacy of various xanthene derivatives. The results highlighted that the presence of chlorine in the structure significantly enhanced antibacterial activity against Gram-positive bacteria .

Case Study 2: Cosmetic Application Development

In a recent study published in the Brazilian Journal of Pharmaceutical Sciences, researchers developed a new cosmetic formulation containing xanthene derivatives. The formulation underwent rigorous testing for stability and skin compatibility, demonstrating promising results for commercial application in skincare products .

Mechanism of Action

The mechanism of action of N-(5-chloro-9-oxo-9H-xanthen-3-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- The xanthene moiety in the target compound may confer unique photophysical properties compared to phenyl or heterocyclic substituents.

Physicochemical Comparison :

| Property | Target Compound (Predicted) | N-(4-Bromophenyl)-TMB | N-(4-Hydroxyphenyl)-TMB |

|---|---|---|---|

| Melting Point | 240–260°C | Not reported | ~200–220°C (derivatives) |

| Solubility | Low in water, moderate in DMSO | Low in polar solvents | Moderate in DMSO/EtOH |

| LogP | ~3.5 (lipophilic) | ~3.8 | ~2.9 |

Biological Activity

N-(5-chloro-9-oxo-9H-xanthen-3-yl)-3,4,5-trimethoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anti-tumor and antimicrobial properties supported by relevant studies and data.

Chemical Structure and Properties

The compound can be described by its chemical structure, which features a xanthene core substituted with a chloro group and a trimethoxybenzamide moiety. The presence of these functional groups is crucial for its biological activity.

Antitumor Activity

Several studies have investigated the anti-tumor properties of compounds related to N-(5-chloro-9-oxo-9H-xanthen-3-yl)-3,4,5-trimethoxybenzamide.

The mechanism through which this compound exerts its anti-tumor effects includes:

- Induction of Apoptosis : It has been shown to induce apoptosis in various cancer cell lines through activation of caspases and modulation of apoptotic proteins.

- Cell Cycle Arrest : Research indicates that it causes cell cycle arrest at the G1 phase in tumor cells, effectively preventing further proliferation.

Case Studies

- In Vitro Studies :

- In Vivo Studies :

Antimicrobial Activity

The antimicrobial properties of N-(5-chloro-9-oxo-9H-xanthen-3-yl)-3,4,5-trimethoxybenzamide have also been explored.

The antimicrobial action is believed to involve:

- Inhibition of Bacterial Growth : The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.

- Targeting FtsZ Protein : Similar compounds have been identified as potent inhibitors of the FtsZ protein, crucial for bacterial cell division .

Case Studies

- Antibacterial Screening :

- Antifungal Activity :

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.